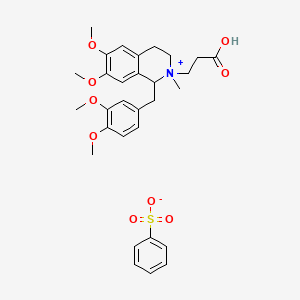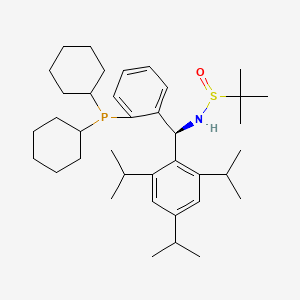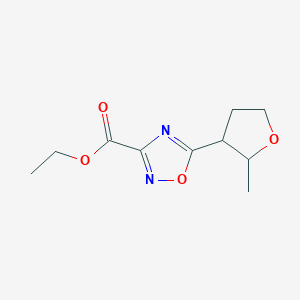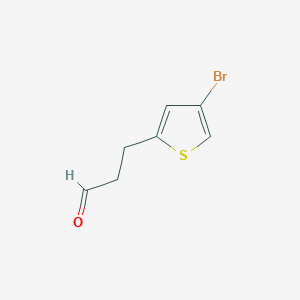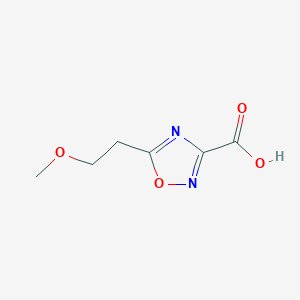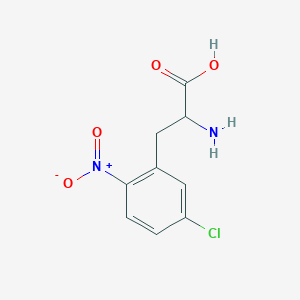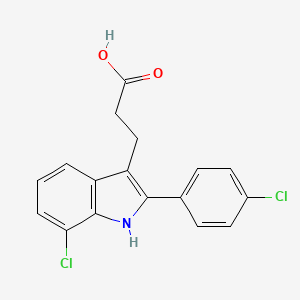
7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid: is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylhydrazine and 3-chloropropanoic acid.
Formation of Indole Core: The indole core is formed through a Fischer indole synthesis, where 4-chlorophenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole derivative is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 7-position.
Propanoic Acid Substitution:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chloro groups, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Novel Compounds: The compound serves as a building block for the synthesis of novel indole derivatives with potential biological activities.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: It can interact with biological receptors, influencing cellular signaling pathways.
Medicine:
Anti-inflammatory Agents: Indole derivatives, including this compound, have shown promise as anti-inflammatory agents.
Anticancer Research: The compound is being investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry:
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: The compound can be utilized in the synthesis of agrochemicals with potential herbicidal or pesticidal activities.
Mécanisme D'action
The mechanism of action of 7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and indole groups play a crucial role in binding to these targets, influencing their activity. For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor signaling by acting as an agonist or antagonist, depending on the receptor type.
Comparaison Avec Des Composés Similaires
7-chloro-2-(4-chlorophenyl)-1H-Indole-3-acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
7-chloro-2-(4-chlorophenyl)-1H-Indole-3-butyric acid: Similar structure but with a butyric acid group instead of a propanoic acid group.
7-chloro-2-(4-chlorophenyl)-1H-Indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid group.
Uniqueness: The uniqueness of 7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid lies in its specific combination of chloro and indole groups, along with the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H13Cl2NO2 |
|---|---|
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
3-[7-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H13Cl2NO2/c18-11-6-4-10(5-7-11)16-13(8-9-15(21)22)12-2-1-3-14(19)17(12)20-16/h1-7,20H,8-9H2,(H,21,22) |
Clé InChI |
ZLZPQTQVRUDVIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)NC(=C2CCC(=O)O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


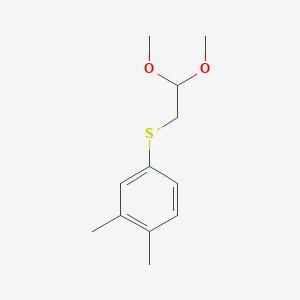
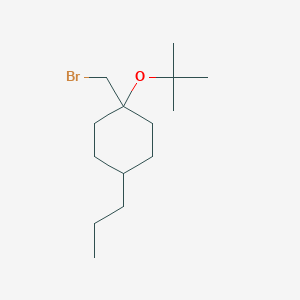




![3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13643820.png)
